DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-16(2,3)23-14(21)19-10-7-18(8-11-19)9-12-20(13-18)15(22)24-17(4,5)6/h7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABFQIEFWWTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves the reaction of appropriate diamines with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate as a starting material, which is then subjected to further chemical transformations to introduce the second tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the tert-butyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the diazaspiro structure can enhance the selectivity and potency against cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further development in anticancer therapies .
1.2 Neuroprotective Effects
Some derivatives of di-tert-butyl 2,8-diazaspiro[4.5]decane have been investigated for their neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways .
Organic Synthesis
2.1 Building Block for Complex Molecules
Di-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various chemical reactions, including cycloadditions and functional group transformations .
2.2 Synthesis of Pharmaceuticals
The compound has been utilized in the synthesis of various pharmaceutical agents due to its ability to undergo selective reactions that yield biologically active molecules. For example, it can be transformed into more complex structures that serve as precursors for drug development .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has been explored as a monomer for the synthesis of novel polymers. Its unique structure contributes to the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .
3.2 Coatings and Adhesives
The compound's properties have also led to its incorporation into coatings and adhesives formulations. Its stability and adhesion characteristics improve the performance of these materials in various environmental conditions .
Case Study 1: Anticancer Drug Development
A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting a potential new avenue for cancer treatment.
Case Study 2: Polymer Synthesis
In another study published in the Journal of Polymer Science, scientists utilized this compound as a monomer for synthesizing a new class of thermoplastic elastomers. The resulting polymers demonstrated enhanced elasticity and thermal stability compared to traditional elastomers.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the diazaspiro[4.5]decane core but differ in substituents, leading to variations in pharmacological activity and physicochemical properties:
Pharmacological and Functional Insights
- 5-HT2A Antagonism : Compound 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates potent antiplatelet activity, outperforming sarpogrelate (IC50 = 66.8 µM) and matching ketanserin (IC50 = 32.1 µM) in collagen-induced aggregation assays . This suggests that substitutions at the 3-position (e.g., piperazine-propyl chains) enhance receptor affinity.
- Impact of Substituents : The tert-butyl group in this compound likely improves metabolic stability compared to benzyl or ethyl esters in analogs. However, the hydroxymethyl group in 2-benzyl 8-(tert-butyl)-3-(hydroxymethyl)-... may increase solubility but reduce membrane permeability .
Research Findings and Implications
- Antiplatelet Mechanisms : Structural analogs with piperazine or phenyl groups exhibit dual inhibition of ADP- and collagen-induced platelet aggregation, suggesting that DI-Tert-butyl derivatives could be optimized for similar polypharmacology .
Biological Activity
DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a synthetic compound notable for its unique structural features, which contribute to its biological activities. This compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. Understanding its biological activity is essential for potential applications in pharmaceuticals and biochemistry.
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.35 g/mol
- CAS Number : 1061683-09-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
Research indicates that this compound may interact with specific biological pathways, potentially influencing signal transduction mechanisms. The presence of nitrogen atoms in the spiro structure allows for interactions with various biological targets, including enzymes and receptors.
Case Studies and Findings
- Antimicrobial Activity : A study demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .
- Cytotoxic Effects : In vitro assays have shown that this compound displays cytotoxic effects on cancer cell lines. The compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .
- Neuroprotective Properties : Preliminary research suggests that this compound may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Modulates neurotransmitter release |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition Studies : High concentrations (50 µM) resulted in significant inhibition of target enzymes related to microbial pathogenesis .
- Cell Viability Assays : Results indicated a reduction in cell viability in treated cancer cells compared to controls, supporting its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes and purification methods for DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate?
The compound is typically synthesized via phosphine-catalyzed cycloisomerization (e.g., General Procedure 1 in ). Purification involves silica gel column chromatography using gradients of petroleum ether and ethyl acetate (97:3 to 95:5), yielding ~66% with an E/Z ratio of 4:1. Recrystallization from hexane/dichloromethane (20:1) improves enantiomeric excess to 99% . Methanesulfonate salt derivatives (e.g., CAS 2177258-86-3) are synthesized to enhance crystallinity, as described in .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- 1H NMR : Key signals include δ 7.34 (d, J = 7.6 Hz, 2H), 5.33 (s, 1H), and 3.89–3.81 (m, 2H), with coupling constants critical for stereochemical assignment .
- HRMS-ESI : Confirms molecular ion [M+Na]+ with calculated/experimental values (e.g., 559.2579 vs. 559.2587) .
- LC-MS : Conditions include a C18 column, gradient elution (water/acetonitrile with 0.1% formic acid), and UV detection at 254 nm .
Q. What safety and storage protocols are recommended for this compound?
Store at room temperature (RT) in airtight containers, as hygroscopic derivatives like the hydrochloride salt (CAS 832710-65-3) degrade under humidity. Follow SDS guidelines for handling, including PPE and ventilation .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Recrystallization from hexane/dichloromethane (20:1) increases ee from 66% to 99%, as demonstrated for structurally related spirocyclic compounds. Chiral HPLC or SFC analysis is recommended for ee validation .
Q. How to resolve conflicting NMR data for diastereomeric mixtures?
For E/Z isomer mixtures (e.g., 4:1 ratio in ), use 2D NMR (COSY, NOESY) to distinguish spatial interactions. Decoupling experiments or variable-temperature NMR can clarify dynamic equilibria in spirocyclic systems .
Q. What strategies improve solubility and stability for biological assays?
Salt formation (e.g., methanesulfonate in ) enhances aqueous solubility. For stability, avoid prolonged exposure to light or moisture, and consider lyophilization for hygroscopic derivatives .
Q. How to address discrepancies in HRMS or LC-MS data across studies?
Calibrate instruments using certified standards (e.g., ISTDs in ). For HRMS, ensure resolution >20,000 and use lock-mass correction. Cross-validate with independent techniques like X-ray crystallography for ambiguous cases .
Q. What are the applications of this compound in medicinal chemistry?
It serves as a key intermediate in kinase inhibitors (e.g., ) and spirocyclic scaffolds for CNS drugs. Patent data ( ) highlights its role in modulating pharmacokinetic properties like metabolic stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
